L-TYROSINE-N-T-BOC, O-BZ ETHER (RING-D4) L-TYROSINE-N-T-BOC, O-BZ ETHER (RING-D4)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3684889
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 375.45

L-TYROSINE-N-T-BOC, O-BZ ETHER (RING-D4)

CAS No.:

Cat. No.: VC3684889

Molecular Formula:

Molecular Weight: 375.45

Purity: 98%

* For research use only. Not for human or veterinary use.

L-TYROSINE-N-T-BOC, O-BZ ETHER (RING-D4) -

Specification

Molecular Weight 375.45

Introduction

Chemical Structure and Properties

L-Tyrosine-N-t-BOC, O-BZ ether (ring-D4) is a modified form of the amino acid L-tyrosine with specific structural modifications. It contains a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, a benzyl (Bz) ether protecting group on the phenolic hydroxyl group, and deuterium atoms replacing all four hydrogen atoms on the aromatic ring of tyrosine.

The chemical and physical properties of this compound are critical for understanding its behavior in various research applications. The molecular formula of the compound is C6H5CH2OC6D4CH2CH(NH-t-BOC)COOH with a molecular weight of 375.45 g/mol . The compound typically appears as a white powder and has specific CAS numbers to distinguish between its labeled and unlabeled forms: the unlabeled version (54784-93-9) and the deuterium-labeled version (203633-13-0) .

Key Structural Components

The structure of L-Tyrosine-N-t-BOC, O-BZ ether (ring-D4) can be broken down into several key components:

  • The L-tyrosine backbone, maintaining the amino acid's stereochemistry

  • The tert-butoxycarbonyl (t-BOC) group protecting the alpha-amino functionality

  • The benzyl (Bz) ether protecting the phenolic hydroxyl group

  • Four deuterium atoms (D4) replacing the hydrogen atoms on the aromatic ring

Physical and Chemical Properties

PropertyValue or Description
Molecular Weight375.45 g/mol
AppearanceWhite powder
Chemical Purity98%
Unlabeled CAS Number54784-93-9
Labeled CAS Number203633-13-0
Linear FormulaC6H5CH2OC6D4CH2CH(NH-t-BOC)COOH
Deuterium Enrichment98+%
SolubilityLimited water solubility; soluble in organic solvents

The compound's stability is enhanced by the protective groups, making it suitable for various chemical reactions under conditions that would normally affect unprotected tyrosine . The high deuterium enrichment (98+%) ensures its effectiveness in spectroscopic applications where isotopic labeling is crucial.

Synthesis Methods

The synthesis of L-Tyrosine-N-t-BOC, O-BZ ether (ring-D4) involves multiple reaction steps that require careful control of conditions to maintain stereochemical integrity and achieve high deuterium incorporation.

Protection of Amino and Hydroxyl Groups

The synthesis typically begins with L-tyrosine or its deuterated variant. The protection strategy follows a specific sequence:

  • Protection of the phenolic hydroxyl group with a benzyl ether: This is often accomplished through Williamson synthesis using benzyl bromide in alkaline conditions. The reaction produces characteristic IR bands at approximately 1157 cm⁻¹ for the C–O ether bond .

  • Protection of the alpha-amino group with t-BOC: This is typically achieved by treating the benzyl-protected tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The successful incorporation of the Boc protecting group can be confirmed by IR bands at 1613–1673 cm⁻¹ for the carbamate C=O stretch and 1365–1380 cm⁻¹ for the tertiary butyl group .

Applications in Research

L-Tyrosine-N-t-BOC, O-BZ ether (ring-D4) finds various applications in advanced research fields, particularly where isotopic labeling offers analytical advantages.

NMR Spectroscopy Applications

Comparison with Related Compounds

To understand the unique properties and advantages of L-Tyrosine-N-t-BOC, O-BZ ether (ring-D4), it's helpful to compare it with related compounds.

Comparison with Non-deuterated Analogues

The primary structural difference between L-Tyrosine-N-t-BOC, O-BZ ether (ring-D4) and its non-deuterated counterpart is the replacement of four hydrogen atoms on the aromatic ring with deuterium. This modification has several important consequences:

PropertyNon-deuterated VersionDeuterated (Ring-D4) Version
Molecular Weight371.42 g/mol375.45 g/mol
NMR SpectrumComplex aromatic signalsSimplified spectrum with reduced aromatic signals
Metabolic StabilityStandardPotentially increased due to kinetic isotope effects
ApplicationsGeneral peptide synthesisSpecialized NMR studies, metabolic tracking
CostLowerHigher due to deuterium incorporation

The deuterated version provides distinct spectroscopic signatures that can be leveraged in various analytical techniques, particularly NMR spectroscopy where deuterium labeling significantly influences relaxation properties and coupling patterns.

Comparison with Other Protected Tyrosine Derivatives

Various protection strategies exist for tyrosine, each offering different advantages depending on the specific application:

Protecting GroupsAdvantagesLimitations
N-BOC, O-Bz etherOrthogonal deprotection possible; Stable under many conditionsRequires acidic conditions for N-deprotection
N-Fmoc, O-tBu etherCompatible with solid-phase synthesis; Base-labile N-protectionLess stable under certain conditions
N-Cbz, O-Bz etherBoth groups removable by hydrogenolysisLimited orthogonality

The choice of protecting groups significantly impacts the compound's reactivity, solubility, and compatibility with various synthetic methods. The BOC/Benzyl combination offers particular advantages for solution-phase peptide synthesis due to its stability and selective deprotection options .

Research Findings and Biological Activity

Research involving L-Tyrosine-N-t-BOC, O-BZ ether (ring-D4) and related compounds has yielded significant findings in various areas of biochemical research.

Peptide Research Applications

Protected tyrosine derivatives, including deuterated variants, have been utilized in the synthesis of various bioactive peptides. One notable application is in the creation of α-/β-mixed peptides, which have shown promising enzyme inhibitory activities. For example, studies have demonstrated that certain peptides containing protected tyrosine residues exhibit α-amylase inhibitory activity, which is relevant for diabetes management .

Peptide Compound% Inhibition
N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃45.22
N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃17.05
N(Boc)-Gly-β-Leu–OCH₃18.51

These findings suggest that the incorporation of protected tyrosine derivatives in peptide structures can contribute to their biological activity and potential therapeutic applications .

Spectroscopic Research Applications

The deuterium labeling on the aromatic ring of tyrosine provides unique opportunities for specialized spectroscopic studies. In protein NMR research, deuterated amino acids have revolutionized the field by enabling:

  • Dramatic reduction in linewidths of amide proteins

  • Performance of TROSY experiments for larger proteins

  • Recording of multiple high-resolution 4D NOESY spectra in a time-shared manner

Future Directions and Emerging Applications

The continued development and application of L-Tyrosine-N-t-BOC, O-BZ ether (ring-D4) point toward several promising future directions in biochemical research.

Advanced Protein Structure Analysis

The integration of deuterated amino acids, including L-Tyrosine-N-t-BOC, O-BZ ether (ring-D4), into proteins continues to push the boundaries of structural biology. Recent advancements include:

  • The development of new cryogenic probes optimized for 13C and 15N direct detection

  • Combination of deuteration with alternate 13C-12C labeling for enhanced spectral resolution

  • Application to previously challenging protein systems, including membrane proteins and large protein complexes

These approaches are expected to expand our ability to analyze complex biological systems at the molecular level, providing deeper insights into protein function and dynamics.

Therapeutic Peptide Development

The synthesis and characterization of peptides containing modified tyrosine residues have shown promising biological activities, particularly in enzyme inhibition. Future research may focus on:

  • Developing more potent α-amylase inhibitors based on optimized peptide structures

  • Exploring the potential of these peptides for treating metabolic disorders like diabetes

  • Investigating the structure-activity relationships to guide the design of therapeutic peptides

The incorporation of deuterated tyrosine derivatives into these peptides may provide additional advantages for pharmacokinetic studies, allowing researchers to track metabolic pathways and stability in biological systems.

Integration with Emerging Analytical Technologies

The unique properties of deuterated compounds like L-Tyrosine-N-t-BOC, O-BZ ether (ring-D4) position them for integration with emerging analytical technologies:

  • Combination with advanced mass spectrometry techniques for detailed metabolic studies

  • Application in single-molecule spectroscopy for studying protein dynamics

  • Utilization in hybrid structural biology approaches combining NMR with cryo-electron microscopy or X-ray crystallography

These integrative approaches promise to provide more comprehensive understanding of biological systems at the molecular level, with isotopically labeled compounds playing a crucial role in these advancements.

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